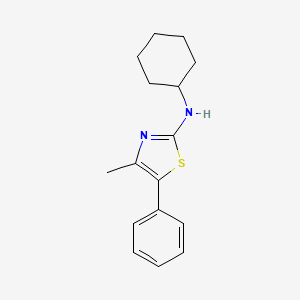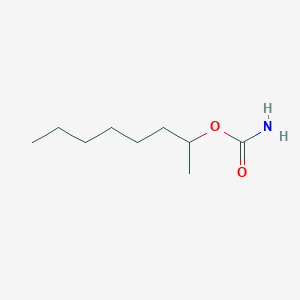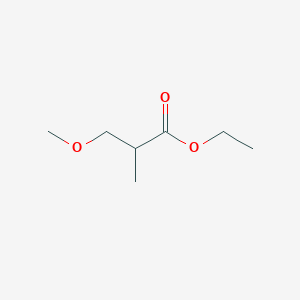
Aluminum;osmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;osmium is a compound that combines the properties of aluminum and osmium. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Osmium, on the other hand, is a dense, bluish-white metal that belongs to the platinum group and is known for its high melting point and hardness. The combination of these two metals results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum;osmium compounds typically involves the reaction of aluminum and osmium in a controlled environment. One common method is the direct combination of aluminum and osmium powders at high temperatures. This process requires a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 1000°C to 1500°C.
Industrial Production Methods
In industrial settings, this compound compounds can be produced through a process known as chemical vapor deposition (CVD). In this method, aluminum and osmium precursors are vaporized and then deposited onto a substrate, where they react to form the desired compound. This technique allows for precise control over the composition and thickness of the resulting material, making it suitable for applications in electronics and coatings.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum;osmium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of aluminum and osmium, as well as the presence of other reagents.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of aluminum oxide and osmium oxide.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide. These reactions can convert this compound oxides back to their metallic forms.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, reacting this compound with chlorine gas can result in the formation of aluminum chloride and osmium chloride.
Major Products Formed
The major products formed from these reactions include aluminum oxide, osmium oxide, aluminum chloride, and osmium chloride. These products have various applications in catalysis, electronics, and materials science.
Applications De Recherche Scientifique
Aluminum;osmium compounds have a wide range of scientific research applications due to their unique properties. Some of the key areas of application include:
Chemistry: In chemistry, this compound compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their high stability and reactivity make them valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound compounds are used as staining agents in electron microscopy. Osmium tetroxide, a compound derived from this compound, is commonly used to stain biological samples, providing high contrast and resolution in imaging.
Medicine: this compound compounds are being investigated for their potential use in cancer treatment. Osmium-based compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry: In industrial applications, this compound compounds are used in the production of hard coatings and wear-resistant materials. Their high melting point and hardness make them suitable for use in cutting tools and other high-stress environments.
Mécanisme D'action
The mechanism of action of aluminum;osmium compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing an active surface for reactants to interact. In biological applications, osmium-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways. The exact molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve interactions with cellular proteins and DNA.
Comparaison Avec Des Composés Similaires
Aluminum;osmium compounds can be compared to other transition metal compounds, such as those containing platinum, ruthenium, and iridium. While all these compounds share some common properties, such as high stability and catalytic activity, this compound compounds are unique in their combination of lightweight aluminum and dense osmium. This combination results in materials with a unique balance of strength, hardness, and reactivity.
Similar Compounds
Platinum Compounds: Known for their catalytic properties and use in automotive catalytic converters.
Ruthenium Compounds: Used in electronics and as catalysts in chemical reactions.
Iridium Compounds: Known for their high melting points and use in high-temperature applications.
Propriétés
Formule moléculaire |
AlOs |
|---|---|
Poids moléculaire |
217.2 g/mol |
Nom IUPAC |
aluminum;osmium |
InChI |
InChI=1S/Al.Os |
Clé InChI |
PHJPGIIQIBKNQI-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


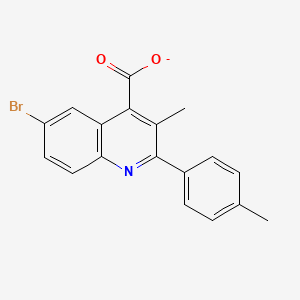
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

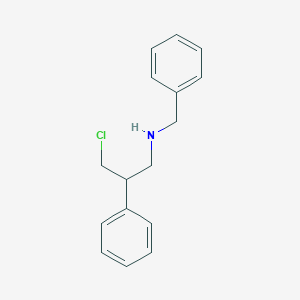
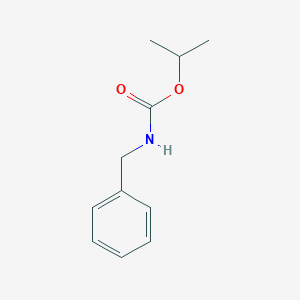
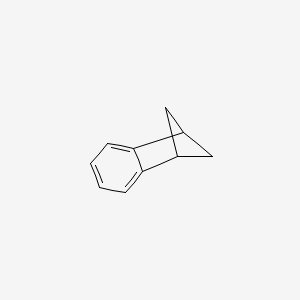

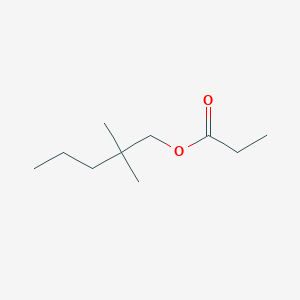
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

